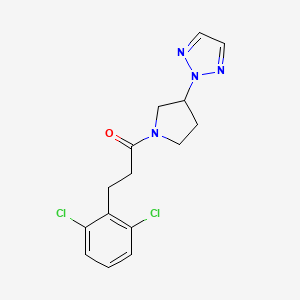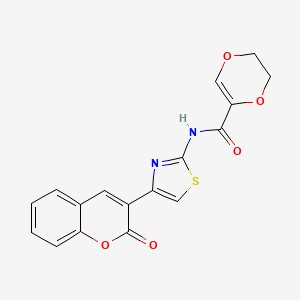![molecular formula C18H13Cl2NOS2 B2409385 3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide CAS No. 251097-42-4](/img/structure/B2409385.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide (DCBS) is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Coordination Chemistry in Palladium Complexes
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide has been studied in the context of coordination chemistry, particularly in the preparation and characterization of cationic palladium complexes. These complexes, formed by reacting thioethers with [Pd(NCMe)2Cl2], have been studied for their potential in catalyzing vinyl-addition polymerization processes (Siedle et al., 2007).
Synthesis of Indole and Naphthol Derivatives
Another application is in the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, a process involving cyclization and alkylation steps. This synthesis approach is significant for the development of novel compounds with potential applications in various fields including pharmaceuticals (Kobayashi et al., 2013).
Catalytic Synthesis in Organic Chemistry
The compound is also involved in vanadium-catalyzed sulfenylation of indoles and 2-naphthols, a process that utilizes molecular oxygen as a reoxidant. This catalytic system demonstrates the compound’s potential in organic synthesis, particularly in the efficient synthesis of sulfanylindoles and sulfanyl-naphthols (Maeda et al., 2004).
Applications in Dinuclear Palladium Complexes
The compound has been utilized in the preparation of dinuclear palladium tetraamin–thiophenolate complexes. These complexes, characterized by IR, NMR, and X-ray crystallography, show potential in various applications due to their unique chemical structures (Lozan et al., 2007).
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NOS2/c19-14-7-4-8-15(20)13(14)11-24-16-9-10-23-17(16)18(22)21-12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGMHANLVQPSQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)
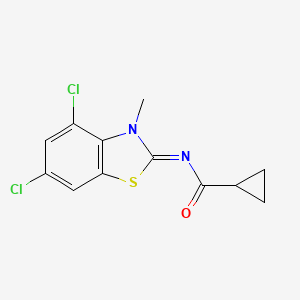
![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)
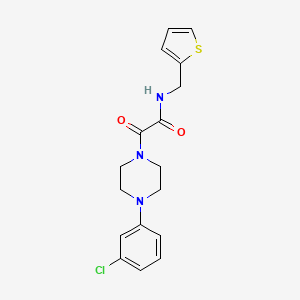
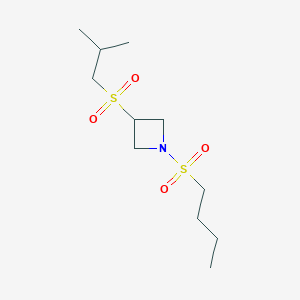
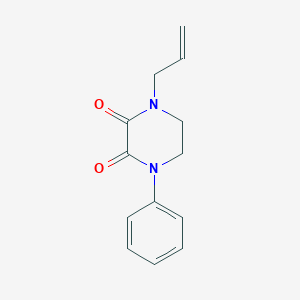
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
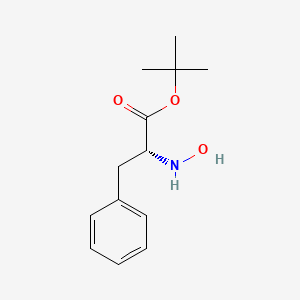
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
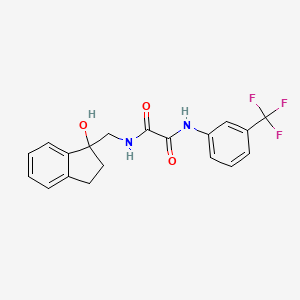
![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)
